molecular formula C14H16Br2N2O2 B14429543 1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromopropan-1-one) CAS No. 80271-36-9

1,1'-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromopropan-1-one)

Cat. No.: B14429543
CAS No.: 80271-36-9
M. Wt: 404.10 g/mol
InChI Key: BPSWKGSGSBZZKL-UHFFFAOYSA-N
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Description

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromopropan-1-one) is a complex organic compound with a unique structure that includes a phthalazine core and brominated propanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromopropan-1-one) typically involves the reaction of 1,4-dihydrophthalazine with 2-bromopropanone under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromopropan-1-one) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the brominated groups to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine dioxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromopropan-1-one) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromopropan-1-one) exerts its effects involves interactions with specific molecular targets. The brominated groups can participate in electrophilic reactions, while the phthalazine core may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): Similar structure but with different substituents.

    6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): Contains a perfluorinated core and different functional groups.

Uniqueness

1,1’-(1,4-Dihydrophthalazine-2,3-diyl)bis(2-bromopropan-1-one) is unique due to its specific combination of a phthalazine core and brominated propanone groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

80271-36-9

Molecular Formula

C14H16Br2N2O2

Molecular Weight

404.10 g/mol

IUPAC Name

2-bromo-1-[3-(2-bromopropanoyl)-1,4-dihydrophthalazin-2-yl]propan-1-one

InChI

InChI=1S/C14H16Br2N2O2/c1-9(15)13(19)17-7-11-5-3-4-6-12(11)8-18(17)14(20)10(2)16/h3-6,9-10H,7-8H2,1-2H3

InChI Key

BPSWKGSGSBZZKL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CN1C(=O)C(C)Br)Br

Origin of Product

United States

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